molecular formula C7H9IN2O2 B6152588 ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate CAS No. 773138-43-5

ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B6152588
CAS No.: 773138-43-5
M. Wt: 280.1
InChI Key:
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Description

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, an iodine atom at the 4-position, and a methyl group at the 1-position of the imidazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-iodo-1-methylimidazole-5-carboxylate with suitable reagents to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted imidazole derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

CAS No.

773138-43-5

Molecular Formula

C7H9IN2O2

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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